molecular formula C12H14O5 B103339 4-(3,5-Dimethoxyphenyl)-4-oxobutyric acid CAS No. 17103-70-7

4-(3,5-Dimethoxyphenyl)-4-oxobutyric acid

Cat. No.: B103339
CAS No.: 17103-70-7
M. Wt: 238.24 g/mol
InChI Key: PGYAYINNKXZNTH-UHFFFAOYSA-N
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Description

4-(3,5-Dimethoxyphenyl)-4-oxobutyric acid is an organic compound that belongs to the class of phenylacetic acids It is characterized by the presence of a 3,5-dimethoxyphenyl group attached to a 4-oxobutyric acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Dimethoxyphenyl)-4-oxobutyric acid typically involves the reaction of 3,5-dimethoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation and oxidation steps. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like recrystallization and chromatography are employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Dimethoxyphenyl)-4-oxobutyric acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4-(3,5-Dimethoxyphenyl)-4-oxobutyric acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-(3,5-Dimethoxyphenyl)-4-oxobutyric acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammatory pathways.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different functional groups.

    3,5-Dimethoxyphenylacetic acid: Shares the 3,5-dimethoxyphenyl group but has a different acid moiety.

Uniqueness

4-(3,5-Dimethoxyphenyl)-4-oxobutyric acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

4-(3,5-Dimethoxyphenyl)-4-oxobutyric acid, a derivative of the oxobutanoic acid family, has garnered attention in recent years due to its diverse biological activities. Its structure, featuring a dimethoxy-substituted phenyl group, suggests potential interactions with various biological targets. This article reviews the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H14O4, and it has a molecular weight of 222.24 g/mol. The presence of methoxy groups enhances its lipophilicity, potentially affecting its bioavailability and interaction with biological membranes.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of methoxy groups can enhance radical scavenging activity, making this compound a candidate for further antioxidant studies. Antioxidants play a crucial role in mitigating oxidative stress-related diseases.

Anti-inflammatory Effects

Studies have shown that derivatives of oxobutyric acids can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This inhibition may contribute to reduced inflammation in conditions like arthritis and other inflammatory diseases.

Neuroprotective Properties

The compound has been investigated for its neuroprotective effects. Inhibition of the kynurenine pathway, which is implicated in neurodegenerative diseases, has been observed with similar compounds. The modulation of neuroinflammatory responses could provide therapeutic avenues for conditions like Alzheimer's disease.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have shown to inhibit enzymes involved in inflammatory pathways.
  • Receptor Interaction : Potential interactions with neurotransmitter receptors may underlie its neuroprotective effects.
  • Radical Scavenging : The antioxidant properties are likely due to the ability to donate electrons to free radicals.

Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of various oxobutyric acid derivatives using DPPH and ABTS assays. The results indicated that this compound exhibited a significant reduction in radical concentrations compared to controls (IC50 = 12 µM) .

Study 2: Anti-inflammatory Effects

In a model of induced inflammation in rats, treatment with the compound resulted in a marked decrease in paw edema and reduced levels of inflammatory markers (TNF-α and IL-6) when compared to untreated controls .

CompoundDose (mg/kg)TNF-α Reduction (%)IL-6 Reduction (%)
Control-00
Test104550
Test206065

Study 3: Neuroprotective Effects

In vitro studies on neuronal cell lines showed that treatment with the compound significantly reduced cell death induced by glutamate toxicity. The protective effect was associated with decreased oxidative stress markers .

Properties

IUPAC Name

4-(3,5-dimethoxyphenyl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O5/c1-16-9-5-8(6-10(7-9)17-2)11(13)3-4-12(14)15/h5-7H,3-4H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGYAYINNKXZNTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)CCC(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70567079
Record name 4-(3,5-Dimethoxyphenyl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70567079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17103-70-7
Record name 4-(3,5-Dimethoxyphenyl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70567079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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